molecular formula C18H18N6 B2718569 2-methyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2380190-69-0

2-methyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2718569
CAS No.: 2380190-69-0
M. Wt: 318.384
InChI Key: HGCXCEJKNOQINF-UHFFFAOYSA-N
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Description

2-methyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex heterocyclic compound that incorporates both benzimidazole and imidazo[4,5-b]pyridine moieties. These structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multi-step reactions. The process begins with the formation of the benzimidazole ring, which is achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the imidazo[4,5-b]pyridine ring is constructed using a series of cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-methyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. The imidazo[4,5-b]pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to its combination of benzimidazole and imidazo[4,5-b]pyridine moieties, which confer a diverse range of biological activities.

Properties

IUPAC Name

3-methyl-2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-12-20-14-6-3-4-8-16(14)24(12)13-10-23(11-13)18-21-15-7-5-9-19-17(15)22(18)2/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCXCEJKNOQINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=C(N4C)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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